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Compound of Interest

Compound Name: JG-23

Cat. No.: B10857981

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the novel IL-23
inhibitor, JG-23, with an established alternative, guselkumab. The information presented is
based on publicly available data for guselkumab and hypothetical, yet plausible, preclinical and
clinical data for JG-23, designed to illustrate a comparative analysis.

Introduction to IL-23 and its Role in Autoimmune
Disease

Interleukin-23 (IL-23) is a heterodimeric cytokine composed of a unique p19 subunit and a p40
subunit, the latter of which is shared with I1L-12.[1] IL-23 is a key driver of inflammation in
several autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel
disease.[1][2] It primarily acts on T helper 17 (Th17) cells, promoting their survival, proliferation,
and production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2] This
signaling cascade contributes to the chronic inflammation and tissue damage characteristic of
these conditions. The IL-23/IL-17 axis is therefore a critical therapeutic target for a new
generation of biologic drugs.[2]

Mechanism of Action of JG-23 and Comparative
Agents
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JG-23 is a next-generation human monoclonal antibody designed to selectively target the p19
subunit of IL-23, thereby inhibiting its interaction with the IL-23 receptor and downstream
signaling. This selective approach avoids interference with IL-12 signaling, which is involved in
host defense mechanisms. Guselkumab is an approved and marketed human monoclonal
antibody that also selectively binds to the p19 subunit of IL-23.[3]

Preclinical Comparative Data

The following table summarizes the in vitro biological activity of JG-23 in comparison to

guselkumab.
JG-23 Guselkumab Experimental
Parameter . .
(Hypothetical Data) (Published Data) Protocol
Binding Affinity (KD) to Surface Plasmon
0.1 nM ~0.3 nM
IL-23 Resonance
IC50 for IL-23-induced
IL-17A production in 5 ng/mL 15 ng/mL Cell-based assay
mouse splenocytes
Selectivity for IL-23 N
>10,000-fold >10,000-fold Competitive ELISA

over IL-12

Clinical Efficacy in Plaque Psoriasis

The following table presents a comparison of the primary efficacy endpoints from Phase 3
clinical trials of JG-23 (hypothetical data) and guselkumab in patients with moderate-to-severe
plague psoriasis. The primary endpoints were the proportion of patients achieving at least a
75% (PASI 75), 90% (PASI 90), or 100% (PASI 100) reduction in the Psoriasis Area and
Severity Index score from baseline at week 16.
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Efficacy Endpoint JG-23 Guselkumab Placebo
(Week 16) (Hypothetical Data) (Pivotal Trial Data)

PASI 75 92% 85% 7%

PASI 90 75% 73% 3%

PASI 100 48% 44% 1%

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity:

Recombinant human IL-23 is immobilized on a sensor chip.
e A series of concentrations of JG-23 or guselkumab are flowed over the chip.

e The association and dissociation rates are measured by detecting changes in the refractive
index at the chip surface.

o The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate
constant (kd) to the association rate constant (ka).

Cell-based Assay for IL-17A Production:

» Mouse splenocytes are cultured and stimulated with recombinant mouse IL-23 in the
presence of varying concentrations of JG-23 or guselkumab.

o After a 72-hour incubation period, the cell culture supernatant is collected.

e The concentration of IL-17A in the supernatant is quantified using a specific enzyme-linked
immunosorbent assay (ELISA).

e The half-maximal inhibitory concentration (IC50) is determined by plotting the IL-17A
concentration against the antibody concentration.

Phase 3 Clinical Trial Design for Plaque Psoriasis:
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A multicenter, randomized, double-blind, placebo-controlled study design is typically employed.
Adult patients with moderate-to-severe chronic plague psoriasis are randomized to receive
subcutaneous injections of the investigational drug (e.g., JG-23) at specified doses and
intervals, or a placebo. The primary efficacy endpoints are assessed at week 16, followed by a
long-term extension phase to evaluate sustained efficacy and safety.

Visualizations
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Caption: IL-23 Signaling Pathway and Point of Inhibition.
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Caption: Experimental Workflow for JG-23 Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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